![molecular formula C26H25N3O4 B2694754 2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 894549-84-9](/img/structure/B2694754.png)
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Synthesis Methods
Research has demonstrated the synthesis and structural orientation of amide derivatives in compounds with potential applications in coordination chemistry. For instance, studies on the spatial orientations of amide derivatives have revealed tweezer-like geometries and channel-like structures upon self-assembly through weak interactions, indicating their utility in molecular engineering and design (Kalita & Baruah, 2010). Further, the structural aspects of amide-containing isoquinoline derivatives have been explored, showing their potential in forming gels and crystalline salts with mineral acids, which could be beneficial in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
Several studies have focused on the synthesis and evaluation of quinoline derivatives as antimicrobial agents. For example, a series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives exhibited significant antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential as new therapeutic agents (Debnath & Ganguly, 2015). Additionally, compounds like 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including activity against drug-resistant strains, underscoring their potential in tuberculosis treatment (Pissinate et al., 2016).
Antiviral and Antitumor Potential
Research into the therapeutic effects of novel anilidoquinoline derivatives against viral diseases like Japanese encephalitis has shown promising results. The compound 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide displayed significant antiviral and antiapoptotic effects in vitro, indicating its potential as a treatment for viral encephalitis (Ghosh et al., 2008). Furthermore, quinoline derivatives have been synthesized with antitumor activities, such as CP724,714, demonstrating the wide-ranging applications of these compounds in oncology (Bang-guo, 2008).
properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-22-10-6-9-21(14-22)28-25(30)17-29-24-15-23(33-2)12-11-18(24)13-19(26(29)31)16-27-20-7-4-3-5-8-20/h3-15,27H,16-17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBIWNFWQSPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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